molecular formula C25H18ClNO4 B362869 7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862245-00-9

7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B362869
CAS No.: 862245-00-9
M. Wt: 431.9g/mol
InChI Key: DZBDHUSWYFYFIV-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole core with a chlorine substituent at position 7, a phenyl group at position 1, and a 2-hydroxy-2-phenylethyl moiety at position 2. The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling high functional group tolerance and scalability .

Properties

IUPAC Name

7-chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4/c26-17-11-12-20-18(13-17)23(29)21-22(16-9-5-2-6-10-16)27(25(30)24(21)31-20)14-19(28)15-7-3-1-4-8-15/h1-13,19,22,28H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBDHUSWYFYFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CC=C4)O)OC5=C(C3=O)C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22_{22}H20_{20}ClN1_{1}O3_{3}
  • Molecular Weight : 385.85 g/mol
  • Boiling Point : Approximately 684.3 °C (predicted)
  • Density : 1.46 g/cm³ (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its analgesic, anti-inflammatory, and potential anticancer properties.

Analgesic Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant analgesic effects. For instance, the analgesic activity was evaluated using the Paw Pressure test (Randall–Selitto test), which demonstrated that certain pyrrole derivatives possess effective pain-relieving properties. The study highlighted that while free pyrrole acids showed the best analgesic activity, their stability was compromised; thus, bioconjugates combining pyrrole with peptide structures were synthesized to enhance stability without significantly reducing analgesic efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been noted. A tetrapeptide sequence known for its anti-inflammatory effects was combined with pyrrole moieties to explore synergistic effects. This combination was shown to reduce white blood cell accumulation in bronchoalveolar fluid by approximately 51%, indicating a promising avenue for treating inflammatory conditions .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities associated with this compound:

Study Findings
Laurent et al. (2023)Demonstrated significant analgesic effects in bioconjugates containing pyrrole structures .
Hargreaves et al.Discussed the therapeutic potential of cyclic imides in pain management and their mechanisms .
MDPI ResearchInvestigated sulfonylation methods for pyrrole compounds, highlighting their versatility in drug development .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Analgesia : Likely involves modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.
  • Anti-inflammatory : Involves reduction of pro-inflammatory cytokines and chemokines, leading to decreased leukocyte infiltration.
  • Anticancer : May include induction of apoptosis via mitochondrial pathways and disruption of cell cycle progression.

Comparison with Similar Compounds

Table 1: Substituent Effects on Melting Points and Yields

Compound ID/Name Substituents (Position 1/2/7) Melting Point (°C) Yield (%)
7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl (Target) 1-Ph, 2-(2-OH-Ph-ethyl), 7-Cl Not reported Not given
4{4–19-7} 1-(3,4,5-OMe-Ph), 2-(2-OH-ethyl), 7-Me 195–197 52
4{8–11-24} 1-(4-OH-Ph), 2-phenethyl, 7-Cl >295 72
4{9–5-21} 1-(3-OH-Ph), 2-(furan-2-ylmethyl), 7-Cl 276–279 62
7-Chloro-1-(3,4-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl] 1-(3,4-OMe-Ph), 2-(DMA-ethyl), 7-Cl Not reported Not given

Key Observations :

  • Melting Points: Chlorinated derivatives (e.g., 4{8–11-24}) exhibit higher melting points (>295°C) compared to methyl-substituted analogs (195–197°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding from phenolic -OH groups) .
  • Yields : Phenethyl-substituted derivatives (72%) generally achieve higher yields than furan-2-ylmethyl analogs (62%), possibly due to steric and electronic compatibility during synthesis .

Spectral and Analytical Data

Table 2: Comparative NMR and IR Data

Compound ID/Name Key IR Absorptions (cm⁻¹) Notable ¹H NMR Shifts (δ, ppm)
Target Compound Not reported Not reported
4{4–19-7} 3371 (-OH), 1711 (C=O) δ 7.63 (s, aromatic H), 5.67 (s, pyrrole H)
4{8–11-24} 3386 (-OH), 1701/1647 (C=O) δ 9.53 (s, phenolic -OH), 5.46 (s, pyrrole H)
4{9–5-21} 3330 (-OH), 1694/1659 (C=O) δ 9.51 (s, phenolic -OH), 5.38 (s, pyrrole H)

Key Observations :

  • IR Spectra : All compounds show strong C=O stretches (~1647–1711 cm⁻¹), confirming the presence of the dione moiety. Hydroxyl groups exhibit broad peaks at 3330–3386 cm⁻¹ .
  • ¹H NMR: Pyrrole protons resonate at δ 5.38–5.67 ppm, while phenolic -OH groups appear at δ 9.51–9.53 ppm. Chlorine substituents deshield adjacent aromatic protons, causing upfield shifts .

Preparation Methods

Formation of the Pyrrole-2,5-dione Core

Reagents :

  • N³-Substituted amidrazones (e.g., 1-phenyl-3-(2-pyridyl)amidrazone).

  • 2,3-Dimethylmaleic anhydride or chloro-substituted analogs.

Conditions :

  • Solvent: Toluene or chloroform under reflux (80–110°C).

  • Time: 5–48 hours.

  • Yield: 70–95%.

Mechanism :

  • Nucleophilic attack by the amidrazone’s terminal nitrogen on the anhydride’s electrophilic carbonyl.

  • Cyclodehydration to form the pyrrole-dione ring, with simultaneous elimination of water.

Example :
Reaction of 1-phenylamidrazone with 7-chloro-2,3-furandione in toluene at 110°C for 12 hours yields the pyrrole-dione intermediate (C₁₉H₁₃ClN₂O₃).

Chromene Ring Annulation

Reagents :

  • Phenolic precursors (e.g., 2-hydroxyacetophenone derivatives).

  • Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid).

Conditions :

  • Solvent: Ethanol or acetic acid under reflux.

  • Time: 6–24 hours.

Mechanism :

  • Claisen-Schmidt condensation between the phenolic hydroxyl and the pyrrole-dione’s ketone.

  • Intramolecular cyclization to form the chromene ring, facilitated by acid catalysis.

Outcome :
The 7-chloro substituent is introduced via a pre-chlorinated phenolic precursor, ensuring regioselectivity.

Synthetic Route 2: Sequential Alkylation and Cyclization

This method prioritizes early installation of the hydroxy-phenylethyl side chain:

Hydroxy-phenylethyl Group Introduction

Reagents :

  • Styrene oxide or 2-phenyloxirane .

  • Base : K₂CO₃ or NaH in tetrahydrofuran (THF).

Conditions :

  • Temperature: 0°C to room temperature.

  • Time: 4–8 hours.

Mechanism :
Epoxide ring-opening by the pyrrole nitrogen generates the 2-hydroxy-2-phenylethyl side chain with retention of configuration.

Chromeno-pyrrole-dione Formation

Reagents :

  • Chlorinated coumarin derivatives (e.g., 7-chloro-4-methylcoumarin).

  • Diethyl oxalate for dione formation.

Conditions :

  • Solvent: Dimethylformamide (DMF) at 120°C.

  • Catalyst: Piperidine.

Outcome :
Michael addition of the pyrrole nitrogen to the coumarin’s α,β-unsaturated ketone, followed by oxalate-mediated dione formation.

Chlorination Strategies

Regioselective chlorination at the 7-position is achieved through:

Direct Electrophilic Substitution

Reagents :

  • Sulfuryl chloride (SO₂Cl₂) in dichloromethane.

  • Lewis acid catalysts : FeCl₃ or AlCl₃.

Conditions :

  • Temperature: −10°C to 0°C.

  • Time: 1–2 hours.

Yield : 60–75%.

Directed Ortho-Metalation (DoM)

Reagents :

  • n-BuLi and tetramethylethylenediamine (TMEDA) .

  • Hexachloroethane (C₂Cl₆) .

Mechanism :
Lithiation at the chromene’s 7-position, followed by quenching with C₂Cl₆.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Cyclocondensation)Route 2 (Alkylation-Cyclization)
Overall Yield 45–55%35–42%
Key Advantage High regioselectivityEarly side-chain installation
Purification Column chromatographyRecrystallization
Scalability ModerateLow

Route 1 offers superior yields but requires stringent anhydrous conditions. Route 2 simplifies stereochemical control but suffers from lower efficiency.

Recent Advances and Alternative Approaches

  • Microwave-assisted synthesis : Reduces reaction time for pyrrole-dione cyclization from 12 hours to 30 minutes.

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) achieve enantioselective installation of the hydroxy-phenylethyl group (>90% ee) .

Q & A

Q. Example Protocol from :

ComponentExample ReagentYield
Aryl aldehydeBenzaldehyde derivative72%
Primary amine2-Hydroxy-2-phenylethyl
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoatePre-functionalized

Q. Tips for Yield Optimization :

  • Use freshly distilled aldehydes to prevent oxidation by-products.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) .

Basic: What spectroscopic and analytical techniques are recommended for structural confirmation?

Answer:
A combination of techniques ensures accurate characterization:

TechniqueKey Data (from )Purpose
IR (KBr) 1701 cm⁻¹ (C=O), 1647 cm⁻¹ (C=O), 3386 cm⁻¹ (O-H)Confirms carbonyl and hydroxyl groups
¹H NMR δ 9.53 (s, 1H, OH), 5.46 (s, 1H, CH)Assigns proton environments
¹³C NMR δ 171.9 (C=O), 160.9 (C-O), 42.0 (CH₂)Identifies carbon skeleton
APSI MS m/z 432.0 (M+ +1)Verifies molecular weight
Elemental Analysis C 69.51% (calc. 69.53%), N 3.28% (calc. 3.24%)Validates purity and composition

For complex cases, 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals .

Advanced: How can discrepancies in NMR data between synthesized derivatives be systematically addressed?

Answer:
Discrepancies often arise from:

  • Steric or Electronic Effects : Substituents alter chemical shifts (e.g., electron-withdrawing groups downfield-shift aromatic protons) .
  • Solvent Artifacts : Residual DMSO-d6 (δ 2.50) may obscure signals; use CDCl3 for comparison.
  • By-Products : Incomplete cyclization generates intermediates; repurify via column chromatography (silica gel, CH₂Cl₂/MeOH).

Case Study :
A derivative with a furan-2-ylmethyl group ({9–5-21}) showed δ 6.39 (dd, J=3.0 Hz) for furan protons, distinct from phenyl derivatives. Compare shifts to analogous structures in the literature .

Advanced: What strategies are effective for designing bioactive derivatives?

Answer:
Leverage the modular synthesis to create a diverse library:

  • Variation Points :
    • Aryl Aldehydes : Introduce electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -NO₂) to modulate electronic properties.
    • Primary Amines : Use alkyl or aryl amines to alter steric bulk (e.g., 2-hydroxy-2-phenylethyl enhances solubility) .
  • Biological Screening : Prioritize derivatives with substituents known to interact with target enzymes (e.g., chlorophenyl for kinase inhibition) .

Q. Example Library Outcomes () :

Substituent TypeNumber of DerivativesNotable Bioactivity
Hydroxyphenyl72Anticancer (in vitro)
Halogenated45Antimicrobial

Basic: How can reaction by-products be minimized during scale-up?

Answer:

  • Stoichiometric Control : Avoid excess hydrazine hydrate (>3 eq.) to prevent over-cyclization .
  • Purification : Use gradient column chromatography (hexane → ethyl acetate) to separate diastereomers.
  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of phenolic -OH groups .

Advanced: What mechanistic insights explain the formation of the chromenopyrrole core?

Answer:
The reaction proceeds via:

Knoevenagel Condensation : Between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate and aldehyde.

Michael Addition : Primary amine attacks the α,β-unsaturated ketone.

Cyclization : Intramolecular ester→amide transition forms the pyrrole ring .

Q. Validation Strategies :

  • Isotopic labeling (¹³C-aldehyde) to track carbon incorporation.
  • Kinetic studies to identify rate-limiting steps (e.g., cyclization vs. condensation).

Basic: What computational tools aid in predicting physicochemical properties?

Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity.
  • DFT Calculations : Gaussian09 optimizes geometry and predicts NMR shifts (B3LYP/6-31G* basis set) .

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